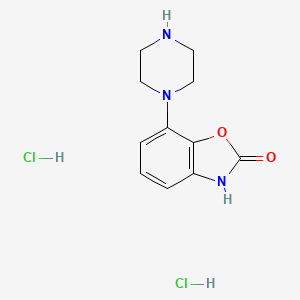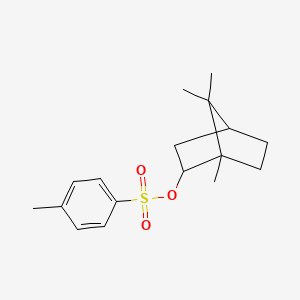
2-Nitrobenzoic-D4 acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrobenzoic-D4 acid is a deuterated form of 2-nitrobenzoic acid, an organic compound with the formula C7H5NO4. The deuterium labeling is used to trace the compound in various chemical reactions and processes. This compound is characterized by the presence of a nitro group (-NO2) and a carboxylic acid group (-COOH) on a benzene ring, with the nitro group in the ortho position relative to the carboxylic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Nitrobenzoic-D4 acid can be synthesized through the nitration of deuterated benzoic acid. The nitration process involves the reaction of deuterated benzoic acid with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of deuterated starting materials is crucial for the production of the deuterated compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitrobenzoic-D4 acid undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group, forming 2-aminobenzoic-D4 acid.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Decarboxylation: At high temperatures, the carboxylic acid group can be removed, forming nitrobenzene-D4.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in the presence of hydrochloric acid.
Esterification: Alcohols and acid catalysts such as sulfuric acid are used.
Decarboxylation: High temperatures, typically above 180°C, are required.
Major Products
Reduction: 2-Aminobenzoic-D4 acid
Esterification: Various esters of this compound
Decarboxylation: Nitrobenzene-D4
Aplicaciones Científicas De Investigación
2-Nitrobenzoic-D4 acid is used in various scientific research applications, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: In studies involving enzyme kinetics and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceuticals and in drug metabolism studies.
Industry: In the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2-Nitrobenzoic-D4 acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The carboxylic acid group can form esters and amides, facilitating its incorporation into larger molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrobenzoic acid: The non-deuterated form, used in similar applications but without the tracing capabilities.
3-Nitrobenzoic acid: An isomer with the nitro group in the meta position, used in different chemical reactions.
4-Nitrobenzoic acid: An isomer with the nitro group in the para position, also used in various chemical processes.
Uniqueness
2-Nitrobenzoic-D4 acid is unique due to its deuterium labeling, which allows for its use as a tracer in various scientific studies. This labeling provides valuable information on reaction mechanisms and metabolic pathways that cannot be obtained with the non-deuterated form.
Propiedades
Fórmula molecular |
C7H5NO4 |
|---|---|
Peso molecular |
171.14 g/mol |
Nombre IUPAC |
2,3,4,5-tetradeuterio-6-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)/i1D,2D,3D,4D |
Clave InChI |
SLAMLWHELXOEJZ-RHQRLBAQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)[N+](=O)[O-])[2H])[2H] |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4S)-3,4-dihydroxy-N,N-dimethyl-3,4,5,6,7,8,9,10,11,12-decahydro-2H-benzo[m][1]oxa[7]azacyclotetradecine-14-carboxamide](/img/structure/B15127143.png)

![rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid, cis](/img/structure/B15127147.png)
![b']Difuran](/img/structure/B15127149.png)
![Methyl 3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B15127154.png)
![6-[[2-(4-hydroxyphenyl)-2-[[6-oxo-2-(4-sulfamoylanilino)-1H-pyrimidin-5-yl]carbamoylamino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15127161.png)


![Naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol,5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-,(5R,6R,7R,8R)-](/img/structure/B15127181.png)
![rac-2-[(1R,2R)-2-benzylcyclopropyl]ethan-1-ol, trans](/img/structure/B15127192.png)
![8-{[(3R,4R,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino}-3-methyl-5-(5-methylpyridin-3-yl)-1,2-dihydro-1,7-naphthyridin-2-one](/img/structure/B15127200.png)

![L-Aspartamide, N-[(1-aminocyclohexyl)carbonyl]-L-phenylalanyl-N1-[2-hydroxy-6-methyl-4-[[(3-methylbutyl)amino]carbonyl]-1-(phenylmethyl)heptyl]-, monohydrochloride, [1S-(1R*,2R*,4S*)]-(9CI)](/img/structure/B15127208.png)

